
Epilactose
Übersicht
Beschreibung
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide composed of galactose and mannose, naturally found in heat-treated bovine milk . It is enzymatically synthesized via lactose epimerization using cellobiose 2-epimerase (CE), a sustainable alternative to chemical methods . Recognized as an "under-development" prebiotic, this compound resists upper gastrointestinal digestion (77% resistance via INFOGEST 2.0 model) and modulates gut microbiota by promoting butyrate-producing bacteria . Its production involves enzymatic conversion followed by purification strategies, achieving 87% purity and 74.6% yield through β-galactosidase hydrolysis and yeast treatment .
Wirkmechanismus
Target of Action
Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .
Mode of Action
This compound interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . This compound is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .
Biochemical Pathways
This compound is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by this compound primarily involve the fermentation processes of the gut microbiota . The fermentation of this compound by these bacteria leads to the production of beneficial metabolites, including butyrate .
Pharmacokinetics
As a non-digestible carbohydrate, it is likely that this compound remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .
Result of Action
The fermentation of this compound by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of this compound . This can lead to improved gut health and potentially other systemic benefits .
Action Environment
The action of this compound is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of this compound has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .
Biochemische Analyse
Biochemical Properties
Epilactose is produced by the enzyme cellobiose 2-epimerase . This enzyme can convert lactose to this compound . The biochemical properties and kinetic parameters of this enzyme have been studied .
Cellular Effects
It is known that this compound is a non-digestible carbohydrate and has a good prebiotic effect . It promotes intestinal mineral absorption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cellobiose 2-epimerase . This enzyme catalyzes the epimerization of lactose to produce this compound .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is produced in heat-treated milk , suggesting that it is stable under high-temperature conditions.
Metabolic Pathways
This compound is involved in the lactose metabolic pathway . It is produced from lactose by the action of the enzyme cellobiose 2-epimerase .
Biologische Aktivität
Epilactose, a rare sugar derived from the enzymatic conversion of lactose, has garnered attention for its potential prebiotic properties and health benefits. This article explores the biological activity of this compound, detailing its production methods, physiological effects, and implications for human health based on diverse scientific sources.
Overview of this compound
This compound is generated through the action of cellobiose 2-epimerases (CE), enzymes that catalyze the conversion of lactose into this non-digestible carbohydrate. The significance of this compound lies in its ability to serve as a substrate for beneficial gut bacteria, promoting gut health and potentially influencing metabolic processes.
Enzymatic Production
The production of this compound can be achieved via various enzymatic processes. Notably, studies have demonstrated the effectiveness of thermophilic cellobiose 2-epimerases from microorganisms such as Caldicellulosiruptor saccharolyticus and Cellulosilyticum lentocellum. These enzymes facilitate the conversion of lactose to this compound under controlled conditions.
Table 1: Summary of this compound Production Studies
Study | Source of Enzyme | Temperature | Yield (g/L) | Time (hours) |
---|---|---|---|---|
C. lentocellum | 40°C | 24.0 | 28 | |
C. saccharolyticus | 50°C | 7.49 | 24 | |
Various | 8°C | 6.57 | 72 |
Biological Activity
This compound exhibits significant biological activity primarily through its prebiotic effects. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The following sections detail the specific biological activities associated with this compound:
Prebiotic Effects
Research indicates that this compound enhances the growth of butyrate-producing bacteria in the gut, which are crucial for maintaining intestinal health and preventing diseases such as colorectal cancer. In vitro studies have shown that fermentation of this compound leads to higher butyrate production compared to other prebiotics like lactulose and raffinose.
Table 2: Comparison of Fermentation Products from Different Prebiotics
Prebiotic | Butyrate Production (mmol/L) | CH₄ Reduction (fold) |
---|---|---|
This compound | 35.7 ± 2.6 | 5 |
Lactulose | Moderate | Moderate |
Raffinose | Low | Low |
Gut Microbiota Modulation
This compound has been shown to modulate gut microbiota composition positively. In a study involving fecal inocula from different dietary donors, this compound supplementation resulted in significant increases in beneficial bacteria while reducing methane production—a gas associated with digestive inefficiencies and certain health issues.
Case Studies and Research Findings
- This compound in Milk Processing : A study demonstrated that this compound can be produced directly in milk at industrially relevant temperatures (8°C), yielding significant amounts alongside lactulose. This dual production highlights its potential application in dairy processing to enhance nutritional value while utilizing lactose by-products effectively .
- Health Implications : In a clinical context, preliminary findings suggest that daily consumption of this compound may offer health benefits similar to those observed with established prebiotics like fructooligosaccharides (FOS). However, further in vivo studies are required to establish optimal dosing and long-term effects .
Wissenschaftliche Forschungsanwendungen
Prebiotic Properties
Epilactose is recognized for its prebiotic effects, which contribute to the modulation of gut microbiota. Research indicates that this compound promotes the growth of beneficial bacteria, particularly butyrate-producing strains, which are crucial for gut health. A study demonstrated that fermentation of this compound led to a substantial increase in butyrate production compared to other prebiotics like lactulose and raffinose . This suggests that this compound could be an effective agent for enhancing gut health and potentially reducing gastrointestinal disorders.
Production Methods
The enzymatic production of this compound from lactose has been explored extensively. A significant method involves the use of cellobiose 2-epimerase (CsCE) derived from Caldicellulosiruptor saccharolyticus, which facilitates the conversion of lactose into both lactulose and this compound in milk . The application of this enzyme allows for the production of these compounds directly within dairy products, enhancing their nutritional value without requiring extensive processing.
Table 1: Summary of Enzymatic Production Conditions
Enzyme Source | Temperature (°C) | Lactulose Yield (%) | This compound Yield (%) |
---|---|---|---|
Caldicellulosiruptor saccharolyticus | 50 | 57.7 | 15.5 |
Caldicellulosiruptor saccharolyticus | 8 | 56.7 | 13.6 |
Health Benefits
The health benefits associated with this compound are primarily linked to its prebiotic properties. Studies have shown that this compound can influence bile acid metabolism and improve glucose tolerance in animal models . This suggests potential applications in managing metabolic disorders such as diabetes and obesity.
Case Study: Impact on Gut Microbiota
In a controlled study involving animal models, the administration of this compound resulted in significant changes in intestinal microbiota composition. The study found an increase in beneficial bacteria and a decrease in pathogenic strains, indicating that this compound may play a role in maintaining gut health and preventing dysbiosis .
Future Research Directions
Despite the promising findings regarding this compound's applications, further research is necessary to fully understand its mechanisms and efficacy in human populations. Future studies should focus on:
- In Vivo Trials : Conducting comprehensive human trials to evaluate the long-term effects of this compound supplementation on gut health and metabolic parameters.
- Mechanistic Studies : Investigating the molecular pathways through which this compound exerts its prebiotic effects.
- Diverse Populations : Assessing the impact of dietary habits on the effectiveness of this compound across different demographic groups.
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and quantifying epilactose in complex carbohydrate mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection is the gold standard. Relative retention times (e.g., this compound at 0.85 vs. lactulose at 1.0) enable precise identification in mixtures. Quantification follows the formula:
Percentage = 100 × (C × V / W) × (rU / rS)
, where C is concentration, V is volume, W is sample weight, and rU/rS is the response ratio . - Experimental Design : Use validated chromatographic systems with standard solutions for calibration. Include system suitability tests (e.g., peak resolution ≥2.0) to ensure reproducibility .
Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?
- Synthesis : Enzymatic isomerization of lactulose via β-galactosidase or chemical methods (e.g., alkaline isomerization). Optimize pH, temperature, and substrate concentration to maximize yield .
- Characterization : For novel this compound derivatives, provide nuclear magnetic resonance (NMR) spectra, mass spectrometry data, and purity assessments (e.g., HPLC ≥95%). Reference prior literature for known compounds to avoid redundant characterization .
Advanced Research Questions
Q. How can researchers design robust experiments to investigate this compound’s metabolic effects in vivo?
- PICOT Framework :
- Population : Animal models (e.g., murine) with induced metabolic disorders.
- Intervention : this compound administration at varying doses (e.g., 1–5% dietary intake).
- Comparison : Control groups receiving lactulose or placebo.
- Outcome : Glycemic response, gut microbiota composition (via 16S rRNA sequencing).
- Time : 4–8 weeks .
Q. How should contradictory data on this compound’s stability under varying pH conditions be analyzed?
- Conflict Resolution :
Replicate Studies : Repeat experiments under standardized conditions (e.g., pH 2–8, 37°C) to verify reproducibility .
Meta-Analysis : Compare degradation rates across studies using statistical tools (e.g., ANOVA). Address confounding variables (e.g., buffer composition) .
Mechanistic Modeling : Apply kinetic models (e.g., Arrhenius equation) to predict stability thresholds .
Q. What strategies ensure the integration of this compound research into broader carbohydrate science literature?
- Literature Synthesis :
- Use platforms like Google Scholar and JSTOR to identify gaps (e.g., this compound vs. lactulose bifidogenic effects). Prioritize peer-reviewed studies with mechanistic insights .
- Cross-reference analytical methods (e.g., HPLC conditions) to align with established protocols .
Q. Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) in supplementary materials .
- Ethical Compliance : For human studies, obtain IRB approval and anonymize participant data .
- Statistical Rigor : Predefine significance thresholds (e.g., p <0.05) and correct for multiple comparisons .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Differences
Compound | Structure | Key Components |
---|---|---|
Epilactose | Disaccharide | Galactose + Mannose |
Lactulose | Disaccharide | Galactose + Fructose |
Raffinose | Trisaccharide | Galactose + Glucose + Fructose |
Lactulose and this compound are both lactose derivatives but differ in epimerization: lactulose is a ketose isomer, while this compound is a mannose epimer . Raffinose, a trisaccharide, structurally diverges but shares prebiotic functionality .
Production Methods
- This compound : Enzymatic epimerization using CE (e.g., Caldicellulosiruptor saccharolyticus), yielding 26.2% conversion from lactose .
- Lactulose : Produced via CE or chemical isomerization, often co-generated with this compound .
- Raffinose: Extracted from plant sources (e.g., legumes) or synthesized enzymatically .
Purification Efficiency and Scalability
This compound purification outperforms lactulose in yield (74.6% vs. <50%) but trades off slightly lower purity (87% vs. ~95%) . Its food-grade process avoids toxic solvents, enhancing industrial feasibility .
Digestive Resistance and Prebiotic Efficacy
Gastrointestinal Survival
- This compound : 77% resistance to gastric enzymes (INFOGEST 2.0 model) .
- Lactulose : ~70–80% resistance, widely validated .
- Raffinose: ~65–75% resistance, pH-sensitive .
Short-Chain Fatty Acid (SCFA) Production
This compound uniquely enhances butyrate production (70–89-fold vs. lactulose/raffinose), linked to anti-inflammatory and gut-barrier benefits . Lactulose and raffinose primarily boost acetate, supporting energy metabolism .
Health Implications and Microbiota Modulation
- Butyrate Promotion : this compound stimulates butyrate-producing strains (e.g., Faecalibacterium), correlating with reduced inflammation and improved metabolic health .
- Diet Independence: Effects persist across Mediterranean and Vegan diets, unlike lactulose, which varies with donor microbiota .
- Functional Synergy : Combining this compound with other prebiotics (e.g., GOS) may amplify SCFA yields and microbiota diversity .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-56-9, 20869-27-6 | |
Record name | Epilactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epilactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eplattosio | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPILACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.